![molecular formula C14H23N3O2S B7517462 2-[2-[[Cyclohexyl(methyl)sulfamoyl]amino]ethyl]pyridine](/img/structure/B7517462.png)
2-[2-[[Cyclohexyl(methyl)sulfamoyl]amino]ethyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-[[Cyclohexyl(methyl)sulfamoyl]amino]ethyl]pyridine, also known as CHEPy, is a chemical compound that has been extensively studied for its potential applications in scientific research. CHEPy is a sulfonamide-based compound that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in a variety of research contexts.
Wirkmechanismus
The exact mechanism of action of 2-[2-[[Cyclohexyl(methyl)sulfamoyl]amino]ethyl]pyridine is not well understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways within cells. This inhibition can lead to a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
2-[2-[[Cyclohexyl(methyl)sulfamoyl]amino]ethyl]pyridine has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. Additionally, 2-[2-[[Cyclohexyl(methyl)sulfamoyl]amino]ethyl]pyridine has been shown to exhibit anti-inflammatory activity, making it a potential candidate for use in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[2-[[Cyclohexyl(methyl)sulfamoyl]amino]ethyl]pyridine in scientific research is its ability to exhibit potent activity at relatively low concentrations. Additionally, 2-[2-[[Cyclohexyl(methyl)sulfamoyl]amino]ethyl]pyridine is relatively easy to synthesize and purify, making it a convenient compound for use in laboratory experiments. However, one limitation of using 2-[2-[[Cyclohexyl(methyl)sulfamoyl]amino]ethyl]pyridine in research is its relatively narrow range of applications. While 2-[2-[[Cyclohexyl(methyl)sulfamoyl]amino]ethyl]pyridine has shown promise in the treatment of cancer and inflammatory diseases, its potential applications in other areas of research are limited.
Zukünftige Richtungen
There are several potential directions for future research on 2-[2-[[Cyclohexyl(methyl)sulfamoyl]amino]ethyl]pyridine. One area of research that holds promise is the development of novel therapeutic agents based on 2-[2-[[Cyclohexyl(methyl)sulfamoyl]amino]ethyl]pyridine. Additionally, further research is needed to fully understand the mechanism of action of 2-[2-[[Cyclohexyl(methyl)sulfamoyl]amino]ethyl]pyridine and to identify potential applications in other areas of research. Finally, future research could focus on the development of more efficient synthesis methods for 2-[2-[[Cyclohexyl(methyl)sulfamoyl]amino]ethyl]pyridine, which could make it more accessible to researchers.
Synthesemethoden
The synthesis of 2-[2-[[Cyclohexyl(methyl)sulfamoyl]amino]ethyl]pyridine typically involves the reaction of 2-chloroethylpyridine with cyclohexylmethylsulfamide in the presence of a base catalyst. This reaction results in the formation of 2-[2-[[Cyclohexyl(methyl)sulfamoyl]amino]ethyl]pyridine, which can then be purified using a variety of methods, including recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
2-[2-[[Cyclohexyl(methyl)sulfamoyl]amino]ethyl]pyridine has been studied extensively for its potential applications in scientific research. One area of research where 2-[2-[[Cyclohexyl(methyl)sulfamoyl]amino]ethyl]pyridine has shown promise is in the development of novel therapeutic agents for the treatment of various diseases. For example, 2-[2-[[Cyclohexyl(methyl)sulfamoyl]amino]ethyl]pyridine has been shown to exhibit potent antitumor activity in a variety of cancer cell lines, making it a potential candidate for use in cancer therapy.
Eigenschaften
IUPAC Name |
2-[2-[[cyclohexyl(methyl)sulfamoyl]amino]ethyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2S/c1-17(14-8-3-2-4-9-14)20(18,19)16-12-10-13-7-5-6-11-15-13/h5-7,11,14,16H,2-4,8-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQULYLYIMAWHOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)NCCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[[Cyclohexyl(methyl)sulfamoyl]amino]ethyl]pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,2-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide](/img/structure/B7517388.png)
![N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B7517392.png)
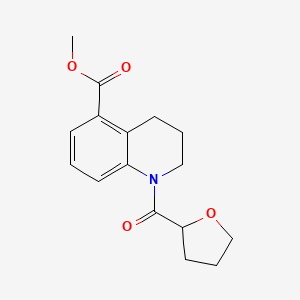
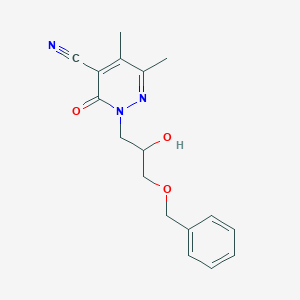
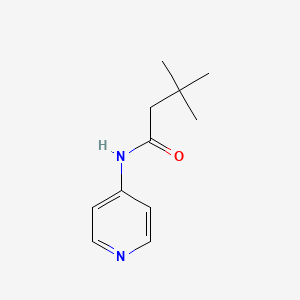

![3-[4-(2-Methyl-2-phenylpropanoyl)piperazin-1-yl]oxolan-2-one](/img/structure/B7517414.png)
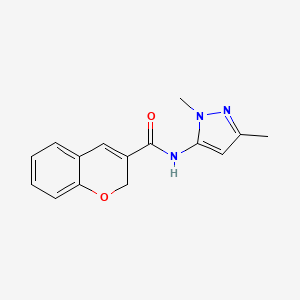
![[Butan-2-ylsulfamoyl(methyl)amino]cyclohexane](/img/structure/B7517430.png)
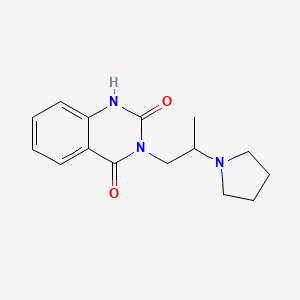
![[Cyclopentylsulfamoyl(methyl)amino]cyclohexane](/img/structure/B7517450.png)
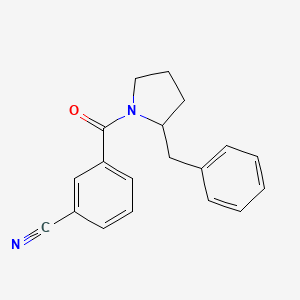
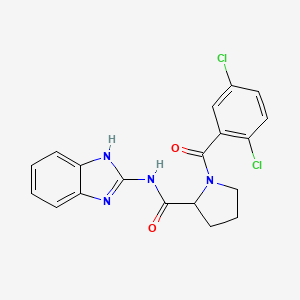
![2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(1-methylsulfonylpiperidin-4-yl)acetamide](/img/structure/B7517485.png)